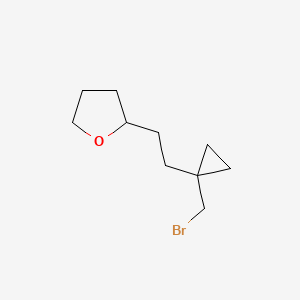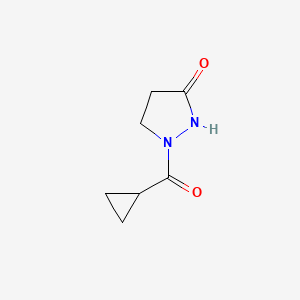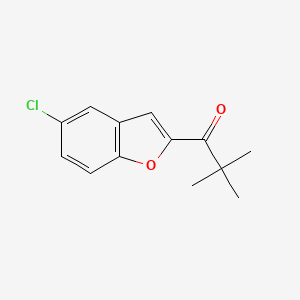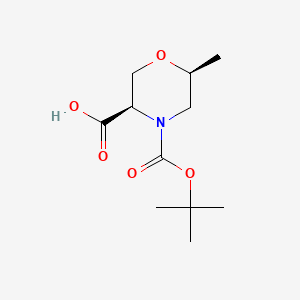
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a chiral morpholine derivative. This compound is notable for its stereochemistry, which is crucial in various chemical and pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid typically involves the following steps:
Boc Protection: The starting material, 6-methylmorpholine, undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydrogenation: The protected intermediate is then subjected to catalytic hydrogenation to reduce any double bonds.
Purification: The final product is purified through crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Boc protection and hydrogenation processes. The use of continuous flow reactors and automated purification systems enhances the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the nitrogen atom during reactions. This protection allows for selective reactions at other sites on the molecule. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,6S)-1-Benzyl-6-methylpiperidine-3-amine: Another chiral morpholine derivative with similar stereochemistry.
(2R,3R,6S,8R)-Methyl Homononactate: A polyketide with a similar chiral center configuration.
Uniqueness
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is unique due to its Boc protection, which provides stability and selectivity in reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(3R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
YETZLQBPPWVQQU-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


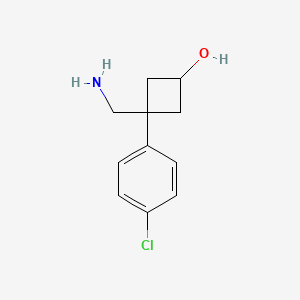
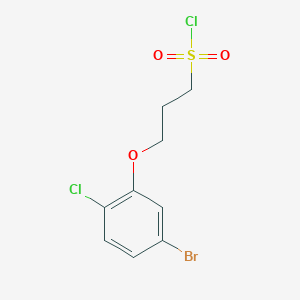

![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
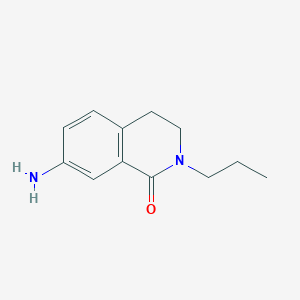

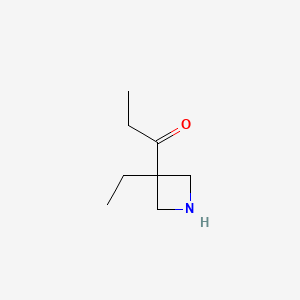
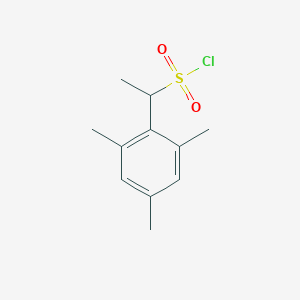
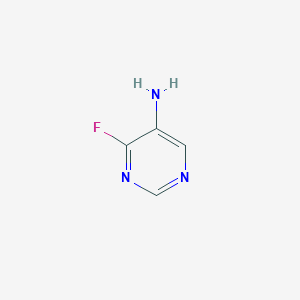
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
